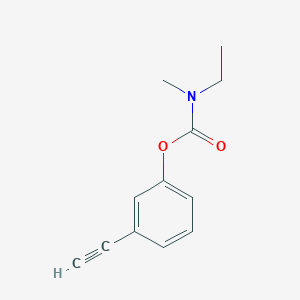

3-Ethynylphenyl ethyl(methyl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13NO2 |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

(3-ethynylphenyl) N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C12H13NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h1,6-9H,5H2,2-3H3 |

InChI-Schlüssel |

OPKLRMGKBPAJTI-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C#C |

Herkunft des Produkts |

United States |

Significance of Carbamate Derivatives in Contemporary Medicinal Chemistry and Drug Design

Carbamate (B1207046) derivatives are a cornerstone of modern medicinal chemistry, valued for their chemical stability and their ability to mimic peptide bonds. nih.govresearchgate.netnih.gov This stability, both chemical and proteolytic, makes them attractive scaffolds in drug design. researchgate.net The carbamate group can act as a bioisostere for the amide bond, a common linkage in biological systems, but with improved resistance to enzymatic degradation. This property is crucial for enhancing the pharmacokinetic profiles of potential drug candidates.

Furthermore, the versatility of the carbamate functional group allows for a wide range of structural modifications, enabling chemists to fine-tune the physicochemical properties of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. Carbamates are integral structural components in a variety of approved therapeutic agents for a range of diseases, including cancer, epilepsy, and Alzheimer's disease. researchgate.netnih.gov

Overview of Ethynylphenyl Carbamates As a Class of Bioactive Compounds

The incorporation of an ethynylphenyl group into a carbamate (B1207046) structure gives rise to a class of compounds with distinct biological activities. Research has shown that ethynylphenyl carbamates can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govnih.gov The ethynyl (B1212043) group, in particular, can play a crucial role in the molecule's interaction with the active site of the enzyme.

A study on a series of ethynylphenyl carbamates revealed their potential as dual-action agents, exhibiting both anticholinesterase and anti-inflammatory activities. nih.govnih.gov The carbamates in this study were found to be more potent inhibitors of AChE than their carbonate counterparts, suggesting a critical role for the nitrogen atom in the carbamate linkage in binding to the enzyme's catalytic triad (B1167595). nih.gov

The following table summarizes the acetylcholinesterase inhibitory activity of a series of synthesized ethynylphenyl carbamates from a key study, highlighting the structure-activity relationships within this class of compounds.

| Compound | Position of Ethynyl Group | Substituents on Carbamate Nitrogen | IC50 (µM) for AChE Inhibition |

|---|---|---|---|

| Carbamate 1 | ortho | -CH2CH2N(CH3)2 | 35 |

| Carbamate 2 | para | -CH2CH2N(CH3)2 | 28 |

| Carbamate 3 | ortho | -CH2CH2Si(CH3)3 | 45 |

| Carbamate 4 | para | -CH2CH2Si(CH3)3 | 32 |

Research Rationale and Academic Focus on 3 Ethynylphenyl Ethyl Methyl Carbamate

General Synthetic Strategies for Carbamate Scaffolds

The synthesis of carbamates, a crucial functional group in pharmaceuticals and agrochemicals, has evolved significantly, moving towards safer and more sustainable practices. researchgate.netrsc.orgacs.org

Phosgene-Free and Sustainable Synthesis Approaches

Traditionally, carbamate synthesis relied heavily on the use of phosgene (B1210022) and its derivatives, which are highly toxic and hazardous. oup.com This has spurred the development of phosgene-free alternatives. A prominent green approach utilizes carbon dioxide (CO2), an inexpensive, abundant, and non-toxic C1 synthon, as a carbonyl source. oup.comrsc.org

Several methods leverage CO2 for carbamate synthesis:

Reaction with Amines and Alkylating Agents: Primary and secondary amines can react with CO2 in the presence of a base and an alkylating agent to form carbamates. google.comorganic-chemistry.org For instance, reacting an amine with carbon dioxide, cesium carbonate, and an alkylating agent at ambient temperature and pressure can produce high yields of carbamates. google.comgoogle.com

Coupling with Amines and Alcohols: The direct synthesis of carbamates from amines, alcohols, and CO2 is a halogen-free method. rsc.org Basic catalysts can effectively convert aliphatic amines into the corresponding carbamates under mild conditions. rsc.org

Use of Metal Alkoxides or Silicate (B1173343) Esters: A facile, one-pot method involves reacting aromatic amines with CO2 and metal alkoxides, such as titanium methoxide, to yield N-phenylcarbamates. oup.comresearchgate.netoup.com Similarly, using a silicate ester as a coupling reagent with an amine and CO2 in the presence of a catalyst like potassium carbonate represents another sustainable pathway. acs.org

Another sustainable strategy involves the transformation of Boc-protected amines into carbamates using a strong base like tert-butoxide lithium, which avoids the need for hazardous reagents and metal catalysts. researchgate.netrsc.org This method is notable for its scalability and contribution to more benign synthetic processes. researchgate.net

Table 1: Comparison of Phosgene-Free Carbamate Synthesis Methods

| Method | Carbonyl Source | Key Reagents | Advantages |

|---|---|---|---|

| Amine Alkylation | Carbon Dioxide | Amine, Alkylating Agent, Cs2CO3 | Phosgene-free, ambient conditions, high yields. google.com |

| Amine/Alcohol Coupling | Carbon Dioxide | Amine, Alcohol, Basic Catalyst | Halogen-free, mild conditions. rsc.org |

| Metal Alkoxide Route | Carbon Dioxide | Amine, Metal Alkoxide (e.g., Ti(OMe)4) | Facile, one-pot, good yields for aromatic amines. oup.comresearchgate.net |

| Boc-Amine Transformation | Boc-Protected Amine | tert-Butoxide Lithium | Metal-free, avoids toxic reagents, scalable. researchgate.netrsc.org |

Condensation Reactions Involving Aryl Phenols and Amines

The formation of carbamates through the condensation of aryl phenols with amines is a cornerstone of synthetic chemistry. These reactions typically involve the activation of one of the components to facilitate the formation of the carbamate linkage.

One common approach involves reacting a phenol (B47542) with a pre-formed carbamoyl (B1232498) chloride. A versatile, one-pot procedure allows for the in-situ formation of N-substituted carbamoyl chlorides, which then react with substituted phenols to yield O-aryl carbamates. organic-chemistry.org This method avoids handling sensitive reactants directly. The synthesis of Rivastigmine (B141), an analogue of the title compound, can be achieved by reacting (S)-3-{1-(dimethylaminoethyl)phenol with ethylmethyl carbamoyl chloride in the presence of a base. google.com

Alternatively, activating agents can be used to couple phenols directly with amines in the presence of a carbonyl source.

Carbonyl Diimidazole (CDI): CDI is an effective reagent for preparing carbamates by inserting a carbonyl group between a phenolic oxygen and an amine's nitrogen atom. google.com This avoids hazardous reagents like phosgene or isocyanates. google.com

Di(2-pyridyl) carbonate (DPC): DPC is an efficient alkoxycarbonylation reagent for amines, overcoming limitations of other methods. acs.org It reacts with an alcohol to form a mixed carbonate, which then couples with an amine. acs.org

p-Nitrophenyl Chloroformate: This reagent is used to create activated p-nitrophenyl carbonates from alcohols. acs.orgnih.gov These activated carbonates are effective alkoxycarbonylating agents for amines. acs.orgnih.gov

The synthesis of methyl N-phenyl carbamate from aniline (B41778) and methyl formate, which acts as a green carbonylating agent, provides an alternative route that proceeds through a formanilide (B94145) intermediate under milder conditions than traditional methods. nih.govresearchgate.net

Specific Synthetic Routes to this compound

Synthesizing the target molecule, this compound, can be approached by combining the general strategies for carbamate formation with methods to construct the specific ethynyl-substituted aryl framework.

Synthesis from Phenol and Aniline Precursors with Ethynyl (B1212043) Moieties

A logical and direct approach to this compound involves the reaction of a suitable phenol or aniline precursor with the appropriate coupling partners.

Route A: From 3-Ethynylphenol

This route parallels the synthesis of many O-aryl carbamates. The key step is the carbamoylation of the phenolic hydroxyl group of 3-ethynylphenol.

Reaction with Ethyl(methyl)carbamoyl Chloride: 3-Ethynylphenol can be reacted with ethyl(methyl)carbamoyl chloride in the presence of a base (e.g., an inorganic base or an organic amine) and an inert organic solvent. This is a direct and widely used method for forming the carbamate bond. google.com

Two-Step, One-Pot Synthesis: A safer, phosgene-free alternative involves activating the phenol first. For example, reacting 3-ethynylphenol with a reagent like carbonyl diimidazole (CDI) or triphosgene (B27547) would form a highly reactive intermediate. Subsequent addition of ethyl(methyl)amine to the reaction mixture would yield the final product, this compound. google.com

Route B: From 3-Ethynylaniline (B136080)

While less direct for an O-aryl carbamate, a route starting from 3-ethynylaniline is conceivable, though it would require more steps, such as conversion of the aniline to a phenol via a diazonium salt intermediate, before proceeding with carbamoylation as described above. A more direct, albeit complex, palladium-catalyzed cross-coupling reaction of an aryl halide with sodium cyanate (B1221674) in the presence of an alcohol can also produce N-aryl carbamates. mit.edu A synthesis for a potential precursor, (3-Ethynyl-phenyl)-methyl-amine, has been reported, starting from 3-ethynylaniline. researchgate.net

Approaches for Introducing the Ethynyl Group

The synthesis of the key precursor, 3-ethynylphenol or 3-ethynylaniline, requires the introduction of an ethynyl moiety onto a benzene (B151609) ring, typically at the meta position relative to the hydroxyl or amino group.

Sonogashira Coupling: This is a powerful and widely used palladium-catalyzed cross-coupling reaction. It involves the reaction of a terminal alkyne (like trimethylsilylacetylene, which is later deprotected) with an aryl halide (e.g., 3-bromophenol (B21344) or 3-iodoaniline). This method is highly versatile and tolerates a wide range of functional groups.

Using Haloethynyl Reagents: An alternative involves the use of haloalkynes, such as (bromoethynyl)benzene (B1266612) or other alkynyl bromides. acs.orgacs.org Recent developments include metal-free strategies for the alkynylation of alkyl iodides using alkynyl bromides under light irradiation, which proceeds via radical chemistry. acs.org While this specific example is for alkyl halides, radical-based approaches represent an expanding area for C-C bond formation.

The challenge often lies in achieving meta-selectivity, as hydroxyl and amino groups are ortho-para directing in traditional electrophilic aromatic substitution. rsc.org Therefore, starting with a meta-substituted halogenated benzene (e.g., 3-bromophenol) is the most common and effective strategy.

Stereoselective Synthesis of Carbamate Derivatives

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are crucial in the broader context of carbamate chemistry, particularly for pharmaceutical applications. nih.govacs.org Many bioactive carbamates are chiral, and their biological activity is often dependent on a single enantiomer.

Methods for achieving stereoselectivity include:

Resolution of Racemic Precursors: A common method involves synthesizing a racemic precursor, such as a chiral alcohol or amine, and then separating the enantiomers using a chiral resolving agent. This is a key strategy in the synthesis of the chiral drug Rivastigmine, which involves the resolution of racemic 3-(1-dimethylaminoethyl)phenol before the carbamate formation step. google.com

Asymmetric Synthesis: This approach aims to create the desired stereocenter during the synthesis itself.

Catalytic Asymmetric Reactions: Chiral catalysts can be employed to control the stereochemical outcome of a reaction. For example, the asymmetric synthesis of P-chiral phosphine (B1218219) oxides has been achieved through photocatalytic oxidation where a chiral catalyst controls the stereochemistry. acs.org Similarly, asymmetric Mannich reactions can be used to produce chiral building blocks for carbamate synthesis. orgsyn.org

Substrate-Controlled Diastereoselective Reactions: In molecules with existing stereocenters, a new stereocenter can be introduced with high diastereoselectivity. For instance, a stereodivergent approach allows for the synthesis of both cis and trans carbamate isomers from a single oxirane substrate by selectively trapping organic carbonate intermediates. scispace.com

Table 2: Key Compounds and Precursors

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| This compound | C₁₂H₁₃NO₂ | Target Molecule |

| 3-Ethynylphenol | C₈H₆O | Key Precursor (Phenol Route) |

| 3-Ethynylaniline | C₈H₇N | Key Precursor (Aniline Route) |

| Ethyl(methyl)carbamoyl chloride | C₄H₈ClNO | Reagent for Carbamoylation |

| Carbonyl diimidazole (CDI) | C₇H₆N₄O | Phosgene-free Coupling Agent |

| Rivastigmine | C₁₄H₂₂N₂O₂ | Chiral Analogue |

| Phosgene | COCl₂ | Traditional (Hazardous) Reagent |

Analytical Techniques for Structural Elucidation of Carbamate Derivatives

The precise determination of the three-dimensional structure of carbamate derivatives is paramount for understanding their chemical reactivity and biological interactions. A suite of sophisticated analytical techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction Analysis standing as the principal methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For carbamate derivatives like this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 3-vinylphenyl ethyl(methyl)carbamate, the protons of the ethyl and methyl groups on the carbamate nitrogen, as well as the protons on the aromatic ring and the vinyl group, all exhibit characteristic chemical shifts and coupling patterns. nih.gov For instance, the methyl and ethyl groups typically appear as a singlet and a quartet/triplet pattern, respectively, in the upfield region of the spectrum. nih.govchemicalbook.com The aromatic protons resonate in the downfield region, with their splitting patterns revealing their substitution pattern on the phenyl ring. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is particularly noteworthy, typically resonating at a significantly downfield chemical shift (around 160-170 ppm). libretexts.org The chemical shifts of the aromatic and alkynyl carbons provide further confirmation of the compound's structure. libretexts.org Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the NMR spectra. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethynyl-H | ~3.0 | s |

| Aromatic-H | 7.0 - 7.5 | m |

| Ethyl-CH₂ | 3.3 - 3.5 | q |

| Methyl-CH₃ | 2.9 - 3.1 | s |

| Ethyl-CH₃ | 1.1 - 1.3 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~154 |

| Aromatic-C | 120 - 152 |

| Ethynyl-C | 77 - 83 |

| Ethyl-CH₂ | ~42 |

| Methyl-CH₃ | ~34 |

| Ethyl-CH₃ | ~13 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to a very high degree of precision. For this compound, HRMS would provide its exact molecular weight, which can be used to confirm its molecular formula. uchicago.edu

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For carbamates, characteristic fragmentation pathways often involve the cleavage of the carbamate bond, leading to the formation of specific fragment ions that can be used to deduce the structure of the original molecule. For instance, in a similar compound, 3-vinylphenyl ethyl(methyl)carbamate, an [M+H]⁺ peak was observed, confirming the molecular weight. nih.gov

Single-Crystal X-ray Diffraction Analysis

While specific single-crystal X-ray diffraction data for this compound is not available in the cited literature, studies on other substituted phenyl carbamates provide valuable insights into the expected structural features. nih.govnih.govresearchgate.net For example, the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate reveals that the carbamate group is planar, a feature that is expected to be present in this compound as well. nih.govnih.gov The analysis of related structures also shows the formation of intermolecular hydrogen bonds, which can influence the packing of the molecules in the crystal lattice. nih.govnih.govresearchgate.net

Enzymatic Inhibition Profiles of this compound and Related Ethynylphenyl Carbamates

The primary biological target for many carbamates, including the ethynylphenyl series, are the cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov The inhibitory activity against these enzymes is a key determinant of their potential therapeutic application.

Novel synthetic ethynylphenyl carbamates have been identified as micromolar inhibitors of acetylcholinesterase (AChE). nih.govnih.govresearchgate.net In a study comparing a series of ethynylphenyl carbonates and carbamates, the carbamate derivatives consistently demonstrated superior potency. nih.govresearchgate.net Specifically, the carbamates were found to be approximately two-fold more potent than their carbonate counterparts, with IC50 values (the concentration required to inhibit 50% of enzyme activity) for AChE inhibition ranging from 28 to 86 μM. nih.govnih.govresearchgate.net This potency is comparable to other series of O-aromatic carbamates which also exhibit IC50 values for AChE in a similar micromolar range. mdpi.com

| Compound Class | AChE IC50 Range (μM) | Relative Potency |

|---|---|---|

| Ethynylphenyl Carbamates | 28 - 86 | ~2x more potent than carbonates |

| Ethynylphenyl Carbonates | 28 - 86 (combined range) | - |

While acetylcholinesterase (AChE) is a primary target in the brain, butyrylcholinesterase (BChE) also plays a role in acetylcholine (B1216132) hydrolysis and its levels increase in later stages of certain neurodegenerative diseases, making it a relevant secondary target. nih.gov For various carbamate series, the substitution pattern on the carbamate nitrogen is a critical determinant of selectivity between AChE and BChE. nih.gov For instance, N-ethyl carbamates have been noted to exhibit a moderate preference for BChE inhibition. nih.gov In studies of other O-aromatic carbamates, IC50 values for BChE were often lower than those for AChE, with some derivatives demonstrating significant selectivity for BChE. mdpi.com However, for the specific class of ethynylphenyl carbamates, detailed BChE selectivity data for this compound is not extensively reported in the provided literature. Generally, non-selective inhibitors like rivastigmine, which inhibit both enzymes, are used in clinical practice. mdpi.com

Carbamates are typically classified as pseudo-irreversible inhibitors of cholinesterases. acs.orgresearchgate.net This mechanism is distinct from reversible inhibitors, which bind transiently, and irreversible inhibitors, which form a highly stable covalent bond. researchgate.net The inhibitory process is initiated by a nucleophilic attack from the catalytic serine residue within the enzyme's active site on the carbonyl carbon of the carbamate. researchgate.net This reaction leads to the formation of a covalent carbamoylated enzyme intermediate, rendering the enzyme inactive as it cannot hydrolyze its natural substrate, acetylcholine. researchgate.netresearchgate.net

This carbamoylated state is not permanent. The enzyme can be regenerated through a slow hydrolysis process that cleaves the carbamoyl group from the serine residue, restoring enzyme function. researchgate.net Because the inhibition is covalent but the enzyme can eventually be regenerated, the mechanism is termed "pseudo-irreversible." researchgate.netresearchgate.net Kinetic studies of a related ethynylphenyl compound confirmed that it acted as a classic mechanism-based inhibitor, displaying time-dependent, pseudo-first-order enzyme inactivation, which is characteristic of this inhibitory profile. nih.gov

Exploration of Anti-inflammatory Activities and Related Pathways

Beyond their role as cholinesterase inhibitors, certain ethynylphenyl carbamates have demonstrated potential as anti-inflammatory agents. nih.govnih.govresearchgate.net In a screening for anti-inflammatory activity, two of the most potent AChE inhibitors from a series of novel ethynylphenyl carbonates and carbamates were found to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation by 40%. nih.govresearchgate.net This dual-action capability suggests that these molecules could target both cholinergic imbalance and inflammation. nih.govnih.govresearchgate.net The anti-inflammatory effect is thought to be linked to the cholinergic anti-inflammatory pathway, a mechanism where the nervous system modulates immune responses. nih.govresearchgate.net

Mechanistic Insights into Biological Action at the Molecular Level

Understanding the interactions between an inhibitor and its target enzyme at a molecular level is crucial for rational drug design. For this compound and its analogues, the key interaction involves the covalent modification of the cholinesterase active site.

The fundamental mechanism of action for carbamate inhibitors is the carbamoylation of the active site serine. researchgate.netresearchgate.net The process begins with the inhibitor binding to the active site of the cholinesterase enzyme. The catalytic serine (Ser198 in BChE) possesses a nucleophilic hydroxyl group that attacks the electrophilic carbonyl carbon of the carbamate moiety. researchgate.netnih.gov This results in the formation of a tetrahedral intermediate, which then collapses, displacing the ethynylphenyl leaving group and forming a stable, yet slowly reversible, carbamoyl-enzyme conjugate. researchgate.net This covalent modification effectively blocks the enzyme's ability to hydrolyze acetylcholine. youtube.com

Computational studies on related carbamates have shown that steric factors, such as the bulkiness of the carbamate "warhead," can significantly influence the ability of the inhibitor to access the catalytic serine and perform the carbamoylation. nih.gov For ethynylphenyl-based inhibitors specifically, it has been proposed that an electrophilic quinone methide metabolite could be formed within the enzyme's active site, which then captures the nucleophilic serine residue. nih.gov This suggests a potentially unique activation mechanism for this particular class of carbamates. nih.gov

Role in Cholinergic Anti-inflammatory Pathways

The compound this compound is implicated in the cholinergic anti-inflammatory pathway, a physiological mechanism that links the nervous and immune systems. This pathway is primarily mediated by the vagus nerve and the neurotransmitter acetylcholine (ACh), which can suppress the production of pro-inflammatory cytokines. nih.govresearchgate.net Acetylcholinesterase inhibitors (AChEIs) are of growing interest for their potential to treat inflammatory disorders by potentiating the effects of ACh. nih.govresearchgate.net By inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh, these inhibitors increase the concentration of ACh in the synaptic cleft.

This elevation of ACh levels can lead to the activation of the α7 nicotinic acetylcholine receptor (α7-nAChR), a key component of the cholinergic anti-inflammatory pathway. researchgate.net The activation of this receptor on immune cells, such as macrophages, can inhibit the release of inflammatory mediators like tumor necrosis factor (TNF) and interleukin-6 (IL-6). nih.govresearchgate.net The therapeutic potential of this compound and related compounds lies in their ability to inhibit AChE, thereby potentially modulating the inflammatory response through this neuro-immune axis. nih.govresearchgate.net Research has shown that some potent acetylcholinesterase inhibitors from the ethynylphenyl carbamate series can suppress inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) by 40%. nih.gov This suggests that these compounds have the potential to not only address cholinergic deficits but also to mitigate inflammation. nih.govresearchgate.net

Modulation of Protein-Ligand Interactions

The primary molecular target of this compound is the enzyme acetylcholinesterase (AChE). Carbamates, as a class of compounds, are well-established inhibitors of cholinesterases. mdpi.com Their mechanism of interaction with AChE typically involves the carbamoylation of a serine residue within the enzyme's active site. nih.gov This process renders the enzyme temporarily inactive. A critical aspect of this interaction for carbamates is a hydrogen bond formed between the nitrogen atom of the carbamate and a histidine residue in the catalytic triad (B1167595) of the enzyme, which contributes to their potency. nih.gov

A study investigating a series of novel ethynylphenyl carbonates and carbamates demonstrated that these compounds are micromolar inhibitors of AChE. nih.gov The carbamate derivatives, including the structural class to which this compound belongs, were found to be approximately twice as potent as their carbonate counterparts. nih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the in vitro acetylcholinesterase inhibitory activity for a series of ethynylphenyl carbamates, illustrating the structure-activity relationship within this chemical class.

| Compound | R¹ | R² | AChE IC₅₀ (µM) |

| 8 | H | CH₃ | 34 ± 3 |

| 9 | CH₃ | CH₃ | 43 ± 4 |

| 10 | H | Si(CH₃)₃ | 28 ± 2 |

| 11 | CH₃ | Si(CH₃)₃ | 41 ± 3 |

Data sourced from a 2015 study on ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. nih.gov

The data indicates that all tested carbamates are effective inhibitors of AChE in the micromolar range. nih.gov The specific substitutions on the carbamate structure influence the inhibitory potency. For instance, compound 10 , which features a trimethylsilyl (B98337) (Si(CH₃)₃) group, exhibited the lowest IC₅₀ value and thus the highest potency among the tested carbamates. nih.gov This detailed understanding of the protein-ligand interactions at a molecular level is crucial for the rational design and optimization of future cholinesterase inhibitors based on the 3-ethynylphenyl carbamate scaffold.

Structure Activity Relationship Sar Investigations of Ethynylphenyl Carbamates

Influence of the Ethynyl (B1212043) Moiety on Enzyme Binding Affinity and Biological Activity

The introduction of an ethynyl group onto the phenyl ring of carbamates has been shown to be a strategic modification for enhancing their biological activity. This moiety can act as an electrophilic surrogate, similar to a halomethyl group, which is a known feature in some mechanism-based inhibitors. nih.gov For instance, in certain ynenol furyl lactones, a terminal unsubstituted ethynyl group on an aromatic ring is crucial for the irreversible inhibition of enzymes like human leukocyte elastase. nih.gov

In the context of cholinesterase inhibition, the ethynyl group on the phenyl ring of carbamates can significantly influence their binding affinity to acetylcholinesterase (AChE). nih.gov Studies on ethynylphenyl carbonates and carbamates have indicated that this group plays a role in the molecule's interaction with the enzyme's active site. nih.gov The positioning of the ethynyl group is also a factor, with para-substituted ethynyls showing slightly greater potency than ortho-substituted ones in some carbonate series, which may be due to steric interactions within the active site gorge of the enzyme. nih.gov

Impact of Carbamate (B1207046) Moiety Substitutions on Biological Efficacy

The carbamate moiety itself is a critical determinant of the biological efficacy of these inhibitors. nih.govnih.gov The substitutions on the nitrogen atom of the carbamate group have a profound impact on both the potency and selectivity of inhibition. nih.gov The general mechanism of action for many carbamate inhibitors involves the carbamoylation of a serine residue in the active site of the cholinesterase enzyme. nih.gov

Research has demonstrated that a hydrogen bonding interaction between the nitrogen atom of the carbamate and a histidine residue within the enzyme's catalytic triad (B1167595) can enhance the inhibitory potency. nih.gov This is a key reason why carbamates often exhibit greater potency compared to their carbonate analogues. nih.gov Furthermore, modifications to the substituents on the carbamate nitrogen can alter the compound's selectivity between AChE and butyrylcholinesterase (BChE). nih.gov For example, in a series of cannabidiol (B1668261) (CBD) carbamates, the nature of the amine group on the carbamate influenced the selectivity and potency for BChE inhibition. mdpi.com Aliphatic amines on the carbamate, such as in a compound with a methylethylamine group, resulted in potent BChE inhibition. mdpi.com

The stability of the carbamate is also a crucial factor. The introduction of small electron-donating substituents at conjugated positions of the O-aryl moiety can increase the hydrolytic stability of the carbamate group without negatively affecting its FAAH inhibitory potency. researchgate.net

Stereochemical Considerations in the Activity of Carbamate Derivatives

Stereochemistry plays a pivotal role in the biological activity of many carbamate derivatives, particularly those with chiral centers. nih.gov The spatial arrangement of atoms can significantly influence how a molecule interacts with the chiral environment of an enzyme's active site.

For instance, in studies of tetrahydrofurobenzofuran and methanobenzodioxepine derivatives, it was found that all active derivatives of physostigmine (B191203) were levorotary, possessing a specific (3a-S) configuration in their tricyclic ring system. nih.gov With few exceptions, compounds with an S-configuration were more potent inhibitors than their corresponding R-enantiomers. nih.gov This highlights the importance of the correct stereoisomer for optimal binding and inhibition. The synthesis of chiral compounds often aims to produce optically pure enantiomers to maximize therapeutic efficacy. nih.gov

Comparative SAR Analysis with Established Carbamate Inhibitors (e.g., Rivastigmine (B141) analogues)

A comparative analysis of the SAR of novel carbamates with established inhibitors like rivastigmine provides valuable insights for drug design. Rivastigmine is a well-known pseudo-irreversible inhibitor of both AChE and BChE. nih.govmdpi.com

Several novel carbamate series have been developed that demonstrate superior inhibitory potency compared to rivastigmine. nih.govresearchgate.net For example, certain novel sulfonamide-based carbamates have shown significantly higher BChE inhibition than rivastigmine. nih.gov Specifically, some derivatives were found to be approximately 5-fold to 9-fold more effective than rivastigmine in inhibiting BChE. nih.gov

In another study, salicylanilide-based (thio)carbamates were synthesized and evaluated. mdpi.com All of these derivatives exhibited greater AChE inhibition than rivastigmine, and several also showed more potent BChE inhibition. mdpi.com The nature of the substituents on the carbamate was again found to be critical. For instance, N-methyl-N-phenyl carbamate derivatives generally led to more potent inhibition. mdpi.com

The design of rivastigmine analogues has also explored the incorporation of different phenolic moieties. researchgate.net These studies aim to develop compounds with improved properties, such as enhanced blood-brain barrier permeability and multifunctional activity. researchgate.net

Below is an interactive table comparing the inhibitory activity of various carbamates with rivastigmine.

Table 1: Comparative Inhibitory Activity of Carbamate Derivatives

| Compound Class | Target Enzyme | Relative Potency vs. Rivastigmine | Selectivity | Reference |

|---|---|---|---|---|

| Sulfonamide-based Carbamates | BChE | 5-9 fold higher | High for BChE | nih.gov |

| Salicylanilide (B1680751) (Thio)carbamates | AChE | Higher | Varies | mdpi.com |

| Salicylanilide (Thio)carbamates | BChE | Some higher | Varies | mdpi.com |

| Cannabidiol Carbamates | BChE | Similar | High for BChE | mdpi.com |

Relationships Between Molecular Structure and Inhibition Selectivity

The selectivity of carbamate inhibitors for AChE versus BChE is a critical aspect of their pharmacological profile and is largely governed by their molecular structure. nih.govmdpi.com The differences in the active site gorges of AChE and BChE allow for the design of selective inhibitors. mdpi.com

The structure of the N-substituted moiety of the carbamoyl (B1232498) side chain is a primary determinant of selectivity. nih.gov For instance, in a series of resveratrol-based carbamates, a complete loss of activity towards AChE was observed, while potent BChE inhibition was maintained, indicating high selectivity. researchgate.net

Similarly, in a study of salicylanilide (thio)carbamates, the substituents on the carbamate nitrogen dictated the selectivity. mdpi.com N,N-dimethyl (thio)carbamates tended to have balanced inhibition of both enzymes, while N-methyl-N-phenyl carbamates were generally more potent inhibitors of BChE. mdpi.com Some of these N-methyl-N-phenyl derivatives showed selectivity for BChE comparable to that of rivastigmine. mdpi.com

The development of selective BChE inhibitors is of particular interest as BChE levels are known to increase in the brains of individuals with advanced Alzheimer's disease. mdpi.com

Computational Chemistry Applications in the Study of 3 Ethynylphenyl Ethyl Methyl Carbamate

Molecular Docking Studies for Elucidating Ligand-Enzyme Complexation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, 3-Ethynylphenyl ethyl(methyl)carbamate with acetylcholinesterase (AChE). This method is instrumental in understanding the binding mode and affinity of the inhibitor within the enzyme's active site.

The process involves preparing a 3D structure of this compound and a high-resolution crystal structure of AChE, typically obtained from the Protein Data Bank. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the active site gorge of AChE, calculating a binding score for each pose. These scores, often expressed in kcal/mol, estimate the binding free energy, with lower values indicating a more favorable interaction.

For this compound, docking studies would aim to identify key interactions with amino acid residues in the AChE active site. The ethynylphenyl group is expected to form π-π stacking interactions with aromatic residues like Tryptophan (Trp84) and Phenylalanine (Phe330) in the catalytic anionic site (CAS). The carbamate (B1207046) moiety is crucial for the inhibitory mechanism, and its orientation relative to the catalytic triad (B1167595) (Ser200, His440, Glu327) would be a primary focus of the analysis.

A representative data table from such a study is shown below:

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.8 |

| Interacting Residues | Trp84, Phe330, Tyr121, Ser200 |

| Interaction Types | π-π stacking, Hydrogen bond, Hydrophobic |

This data provides a quantitative measure of binding affinity and a qualitative description of the interactions stabilizing the ligand-enzyme complex.

Molecular Dynamics (MD) Simulations for Analyzing Protein-Ligand Interaction Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the docked pose of this compound within the AChE active site and to observe conformational changes in both the ligand and the protein.

Starting from the best-docked complex obtained from molecular docking, an MD simulation is run for a significant duration, typically in the nanosecond to microsecond range. The simulation calculates the trajectories of atoms by solving Newton's equations of motion, considering the forces between atoms in the system, including the surrounding solvent molecules.

Analysis of the MD trajectory provides insights into the stability of the complex, often visualized through root-mean-square deviation (RMSD) plots. A stable RMSD for the ligand indicates that it remains securely bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. For this compound, MD simulations would confirm the stability of its interactions with key residues and reveal the dynamic behavior of the complex, which is crucial for its inhibitory function.

A summary of typical MD simulation results is presented in the following table:

| Simulation Parameter | Result |

| Simulation Time | 100 ns |

| Ligand RMSD | Stable (average < 2 Å) |

| Protein RMSF | Low fluctuations in active site residues |

| Key Interaction Persistence | High (e.g., > 90% for π-π stacking with Trp84) |

Quantum Mechanical Calculations (Density Functional Theory, DFT) for Electronic Structure and Interaction Energies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic properties of this compound and the precise nature of its interactions with the enzyme. DFT calculations can provide accurate geometries, electronic charge distributions, and interaction energies that are not as precisely captured by the classical force fields used in molecular docking and MD simulations.

For this compound, DFT can be used to calculate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity. In the context of the enzyme-ligand complex, a QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often used. In this hybrid method, the ligand and the immediate interacting residues of the active site are treated with QM, while the rest of the protein is treated with MM. This allows for an accurate calculation of interaction energies, including charge transfer and polarization effects, between the ligand and the enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like ethynylphenyl carbamates, QSAR can be used to predict the inhibitory potency of new, unsynthesized analogues. nih.govdntb.gov.ua

The process involves compiling a dataset of related compounds with their experimentally determined inhibitory activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated, which are numerical representations of their structural, physicochemical, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

A QSAR model for inhibitors related to this compound could help in identifying the key structural features that contribute to high inhibitory potency. benthamdirect.com For instance, the model might reveal that specific substitutions on the phenyl ring or modifications to the ethyl(methyl)carbamate group lead to enhanced activity.

An example of a QSAR model equation is:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC50 is the negative logarithm of the IC50 value, and β values are the coefficients for the respective molecular descriptors.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Alkyl-π Interactions)

A detailed analysis of the intermolecular interactions between this compound and the AChE active site is crucial for understanding the basis of its inhibitory activity. These non-covalent interactions are the driving force for ligand binding and selectivity.

Hydrogen Bonding: The carbamate group of this compound contains a carbonyl oxygen that can act as a hydrogen bond acceptor. This group can form a crucial hydrogen bond with the backbone amide of a residue in the oxyanion hole (e.g., Gly118, Gly119, Ala201), which is important for stabilizing the carbamylated enzyme intermediate.

π-Stacking Interactions: The phenyl ring of the ligand can engage in π-π stacking interactions with the aromatic side chains of residues such as Trp84 and Tyr334 in the CAS and peripheral anionic site (PAS) of AChE. The ethynyl (B1212043) group can also participate in π-interactions.

Alkyl-π Interactions: The ethyl and methyl groups on the carbamate nitrogen can form favorable alkyl-π interactions with the aromatic residues in the active site, further contributing to the binding affinity.

These interactions are typically identified and visualized using the results from molecular docking and MD simulations. Understanding this intricate network of interactions is essential for the rational design of new inhibitors with improved potency and selectivity.

Emerging Research Avenues and Future Perspectives for 3 Ethynylphenyl Ethyl Methyl Carbamate

Development of Advanced Synthetic Methodologies for Enhanced Yields and Purity

The synthesis of 3-ethynylphenyl ethyl(methyl)carbamate is an area of active research, with a focus on developing more efficient and purer production methods. Traditional synthesis often involves multiple steps, which can be time-consuming and lead to difficult-to-remove impurities. Current research is geared towards creating more streamlined and robust synthetic pathways.

A significant area of exploration is the application of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method facilitates a direct bond between a terminal alkyne and an aryl halide, offering a more direct route to the ethynylphenyl framework. Researchers are investigating various palladium catalysts, ligands, and reaction conditions to optimize this reaction for synthesizing precursors of this compound, aiming for higher yields under milder conditions.

Another focus is the refinement of the carbamoylation step, which typically involves reacting 3-ethynylphenol (B81329) with a carbamoyl (B1232498) chloride. Efforts are being made to develop more selective and efficient carbamoylating agents to reduce side-product formation. organic-chemistry.org Flow chemistry is also being investigated as a promising alternative. nih.govacs.orgacs.org Continuous flow reactors provide superior control over reaction parameters like temperature and pressure, which can lead to increased yields and purity. nih.govacs.org This technique also offers potential for easier scalability. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Direct formation of the C-C bond between the ethynyl (B1212043) group and the phenyl ring. | Higher atom economy, milder reaction conditions, potentially fewer steps. |

| Optimized Carbamoylation | Use of novel carbamoylating agents and catalysts. organic-chemistry.org | Increased selectivity, reduced side product formation. |

| Flow Chemistry | Continuous processing in microreactors. nih.gov | Enhanced control over reaction parameters, improved safety, easier scalability, potentially higher purity. nih.govacs.org |

Refined Mechanistic Elucidations of Biological Actions at the Cellular and Subcellular Levels

While the primary biological action of many carbamates, including this compound, is the inhibition of acetylcholinesterase (AChE), ongoing research is delving into the finer details of its effects at the cellular and subcellular levels. nih.govnih.govnih.gov A deeper understanding of these mechanisms is vital for creating more targeted and effective therapeutic agents. nih.govnih.gov

Advanced biochemical and molecular biology techniques are being used to clarify the precise binding interactions between this compound and the AChE active site. nih.gov Through X-ray crystallography and computational modeling, high-resolution images of the enzyme-inhibitor complex are being generated. These images reveal the key amino acid residues involved in binding and the conformational changes that occur upon inhibition, providing invaluable information for designing new, more potent inhibitors. nih.gov

Beyond its effect on AChE, researchers are exploring other potential cellular targets and downstream signaling pathways that this compound might modulate. nih.gov This includes investigating its impact on other esterases and proteases within the cell. inchem.org There is also interest in understanding its effects on neuronal signaling beyond the cholinergic system, such as potential interactions with neurotransmitter receptors and ion channels. At the subcellular level, studies are focused on the compound's localization within different cellular compartments and its influence on mitochondrial function and cellular metabolism. nih.gov

Rational Design Principles for Novel Ethynylphenyl Carbamate (B1207046) Therapeutics with Targeted Efficacy

Insights from mechanistic studies are driving the rational design of new ethynylphenyl carbamate derivatives with improved therapeutic properties. nih.gov The goal is to create compounds with better efficacy, selectivity, and pharmacokinetic profiles, using the versatile ethynylphenyl scaffold as a platform for structural modifications. nih.govmdpi.com

One key design strategy involves altering the carbamate moiety to fine-tune the compound's reactivity and inhibitory strength. researchgate.net Modifying the N-substituents on the carbamate can control the rate of carbamoylation of the target enzyme's active site, thereby adjusting the duration of inhibition. For example, replacing the ethyl and methyl groups with different alkyl or aryl substituents can result in compounds with varied inhibitory kinetics. researchgate.net

Another important design aspect is the modification of the ethynylphenyl ring. nih.gov Adding different substituents to the phenyl ring can affect the compound's binding affinity, selectivity, and physicochemical properties like solubility and lipophilicity. mdpi.com For instance, introducing a fluorine atom or a trifluoromethyl group could improve the compound's metabolic stability and its ability to cross the blood-brain barrier. The ethynyl group itself can also be modified or used as a handle for further chemical transformations, such as click chemistry, to attach other functional groups. nih.gov

| Design Strategy | Rationale | Desired Outcome |

| Modification of the Carbamate Group | Fine-tune the carbamoylation rate and inhibitor potency. researchgate.net | Optimized duration of action and reduced off-target effects. |

| Substitution on the Phenyl Ring | Modulate binding affinity, selectivity, and physicochemical properties. mdpi.com | Improved efficacy, enhanced metabolic stability, and better pharmacokinetic profiles. |

| Functionalization of the Ethynyl Group | Introduce new chemical moieties for targeted delivery or additional interactions. nih.gov | Tissue-specific targeting, dual-action therapeutics. |

Exploration of Carbamate Derivatives as Prodrugs and Peptide Bond Surrogates

The versatility of the carbamate functional group is leading to its exploration in roles beyond that of a primary pharmacophore, specifically as prodrugs and peptide bond surrogates. acs.orgnih.gov

Carbamates can be engineered as prodrugs that remain inactive until metabolized in the body to release an active drug. nih.govnih.govgoogle.com This approach can enhance a drug's solubility, stability, or oral bioavailability. For instance, a phenolic drug can be converted into a carbamate ester to mask the polar hydroxyl group, making the molecule more lipophilic and better able to penetrate cell membranes. nih.govgoogle.com Once inside the body, esterases can cleave the carbamate to release the active drug. nih.gov The ethynylphenyl moiety could be incorporated into such designs to influence metabolic activation or to confer an additional therapeutic effect.

In peptide chemistry, carbamate linkages are being investigated as substitutes for the amide (peptide) bond. acs.orgnih.gov Peptide-based drugs often have poor metabolic stability due to their vulnerability to cleavage by proteases. Replacing a peptide bond with a more stable carbamate linkage can create peptidomimetics with enhanced resistance to enzymatic degradation and a longer duration of action. nih.gov The unique electronic and steric characteristics of the ethynylphenyl group could be strategically integrated into these peptidomimetic structures to influence their conformation and biological activity.

| Application | Description | Potential Advantages |

| Prodrugs | Carbamate derivatives designed to release an active drug upon metabolic activation. nih.govgoogle.com | Improved drug delivery, enhanced bioavailability, and targeted drug release. nih.govnih.gov |

| Peptide Bond Surrogates | Carbamate linkages used to replace amide bonds in peptides. acs.orgnih.gov | Increased metabolic stability, longer duration of action, and improved pharmacokinetic properties of peptide-based therapeutics. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.